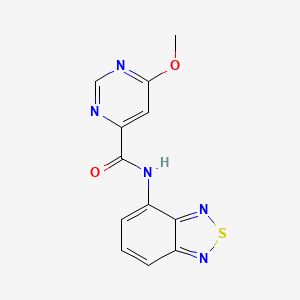

N-(2,1,3-benzothiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide

Description

N-(2,1,3-Benzothiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide is a heterocyclic compound featuring a benzothiadiazole core linked to a 6-methoxypyrimidine moiety via a carboxamide bridge. The benzothiadiazole group is known for its electron-deficient aromatic system, which facilitates interactions in biological systems or materials chemistry.

Properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5O2S/c1-19-10-5-9(13-6-14-10)12(18)15-7-3-2-4-8-11(7)17-20-16-8/h2-6H,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRPHJWWJUKQBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)NC2=CC=CC3=NSN=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide typically involves the reaction of 4-amino-2,1,3-benzothiadiazole with 6-methoxypyrimidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amine derivatives.

Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential as an anticancer agent, particularly in targeting hypoxic tumor cells.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or signaling pathways involved in cell proliferation and survival. The compound’s ability to target hypoxic tumor cells is particularly noteworthy, as it can interfere with the hypoxia-inducible factor-1 (HIF-1) pathway, leading to reduced tumor growth and metastasis .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Substituent Effects : The presence of a chloro group in the imidazoline derivative () increases molecular weight and may enhance electrophilicity, whereas the methoxy group in the target compound likely improves solubility in organic solvents compared to polar groups like carboxylic acids .

- Functional Group Reactivity : Sulfonyl chlorides () are highly reactive intermediates, whereas carboxamides (target compound) exhibit greater stability, making them suitable for downstream applications without further derivatization .

Physical Properties and Stability

- Melting Points : Carboxylic acid derivatives (e.g., 198–200°C) exhibit higher melting points due to hydrogen bonding, while sulfonyl chlorides (148–150°C) have lower values due to weaker intermolecular forces. The target compound’s carboxamide group may result in a melting point intermediate between these ranges .

- Storage : All benzothiadiazole derivatives in require storage below 4°C, suggesting sensitivity to thermal degradation. The target compound’s carboxamide likely confers comparable stability .

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide typically involves the condensation of benzothiadiazole derivatives with pyrimidine carboxamides. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as triethylamine (TEA) to facilitate the formation of the desired product. The compound's structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(2,1,3-benzothiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide. In vitro assays demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : The compound has shown IC50 values ranging from 5 to 15 μM against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) .

- Mechanism of Action : It induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by interfering with cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity . It inhibits the growth of several bacterial strains by disrupting cell wall synthesis and metabolic pathways:

- Bacterial Strains Tested : The compound showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) below 50 μg/mL for most strains .

Case Study 1: Anticancer Efficacy in MDA-MB-231 Cells

In a controlled study, N-(2,1,3-benzothiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide was tested on MDA-MB-231 cells. Results indicated:

| Treatment | IC50 (μM) | Apoptosis Rate (%) |

|---|---|---|

| Control | - | 0.89 |

| Compound | 7.5 | 37.83 |

This significant increase in apoptosis suggests a robust anticancer effect.

Case Study 2: Antimicrobial Activity Profile

A separate study evaluated the antimicrobial activity against various pathogens:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

These results confirm its potential as an antimicrobial agent.

Conclusion and Future Directions

N-(2,1,3-benzothiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide exhibits promising biological activities, particularly in anticancer and antimicrobial domains. The ongoing research aims to further elucidate its mechanisms of action and explore its efficacy in clinical settings. Future studies should focus on optimizing its pharmacological properties and assessing its safety profile in vivo.

Q & A

Q. What are the key synthetic routes for N-(2,1,3-benzothiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide?

The synthesis typically involves two main steps:

- Formation of the benzothiadiazole core : Reacting 4-amino-2,1,3-benzothiadiazole with phosphorus oxychloride (POCl₃) under reflux conditions to activate the amine group for subsequent coupling .

- Amide bond formation : Coupling the activated benzothiadiazole intermediate with 6-methoxypyrimidine-4-carboxylic acid using agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in acetonitrile at 60–80°C .

Optimization Tips :

- Use anhydrous solvents to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC to ensure completion.

| Step | Key Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | POCl₃, reflux | Activate amine for coupling | |

| 2 | DCC, DMAP, acetonitrile | Amide bond formation |

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and molecular connectivity. For example, the methoxy group on pyrimidine appears as a singlet near δ 3.9 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions using SHELXL for refinement .

| Technique | Application | Example Data | Reference |

|---|---|---|---|

| NMR | Structural confirmation | δ 7.8–8.2 ppm (benzothiadiazole protons) | |

| HRMS | Molecular weight | [M+H]⁺ = 343.08 (calculated) |

Q. What are the common chemical reactions involving this compound?

- Nucleophilic Aromatic Substitution : The electron-deficient benzothiadiazole ring undergoes substitution at the 4-position with nucleophiles (e.g., amines) under basic conditions .

- Hydrolysis : The methoxy group on pyrimidine can be hydrolyzed to a hydroxyl group using HBr/acetic acid, enabling further functionalization .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling on the pyrimidine ring with aryl boronic acids, catalyzed by Pd(PPh₃)₄ .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up?

- Catalyst Screening : Replace DCC with EDC·HCl for easier purification in large-scale reactions .

- Solvent Optimization : Use DMF instead of acetonitrile to improve solubility of intermediates .

- Temperature Control : Maintain reflux at 80°C ± 2°C to minimize side reactions.

- Contradiction Resolution : If yields drop during scale-up, verify stoichiometry (e.g., excess carboxylic acid to drive amidation) .

Q. How should researchers address discrepancies in crystallographic data during structure determination?

- Refinement Protocols : Use SHELXL’s TWIN/BASF commands to model twinning or disorder in crystals .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

- Case Example : If residual electron density >1 e⁻/ų persists, consider partial occupancy of solvent molecules .

Q. What methodologies are recommended for evaluating its biological activity (e.g., enzyme inhibition)?

- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays. For example, monitor ATP depletion via ADP-Glo™ .

- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa) .

- Data Interpretation : Compare dose-response curves with positive controls (e.g., staurosporine for kinase inhibition) .

Data Contradiction Analysis

Q. How to resolve conflicting solubility data reported in different studies?

- Method Standardization : Ensure consistent solvent systems (e.g., DMSO:PBS vs. pure DMSO) .

- Advanced Techniques : Use dynamic light scattering (DLS) to detect aggregation at high concentrations .

- Case Study : If solubility in water is reported as 0.1 mg/mL in Study A but 1.0 mg/mL in Study B, check for polymorphic forms via PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.